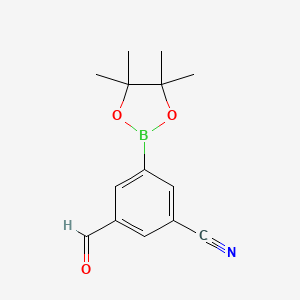

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a formyl group at the 3-position and a benzonitrile backbone. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling applications in pharmaceutical and materials chemistry . The formyl substituent distinguishes it from other analogs by providing a reactive handle for further functionalization (e.g., condensation or reduction reactions).

Properties

IUPAC Name |

3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7,9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRUKEDMQOVTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process. One common method includes the borylation of a suitable aromatic precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

Oxidation: 3-Carboxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Reduction: 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its reactivity with various nucleophiles and electrophiles. The boronate ester group facilitates cross-coupling reactions, while the formyl and nitrile groups can undergo further functionalization. These reactions are often mediated by transition metal catalysts, which activate the compound towards nucleophilic attack .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents at the 3- or 5-positions of the benzene ring. A comparative analysis is summarized below:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs):

Stability and Handling

- Formyl-Containing Compound:

- The aldehyde group may render the compound sensitive to oxidation, necessitating storage under inert conditions.

- Chloro and Fluoro Analogs:

- Amino-Substituted Analogs: Amino groups may introduce hygroscopicity, requiring anhydrous handling .

Target Compound

- The formyl group enables post-coupling modifications, such as:

- Applications in synthesizing bioactive molecules or functional materials where tailored reactivity is critical.

Biological Activity

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxaborolane moiety, which enhances its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 346.19 g/mol. The presence of the formyl group and benzonitrile structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence cellular signaling pathways.

1. Antioxidant Activity

Studies have shown that boron-containing compounds exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant mechanism involves scavenging free radicals and reducing oxidative damage to cells.

2. Anticancer Properties

Preliminary studies suggest that 3-formyl derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and death.

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of boron compounds indicate that they may help in managing neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Assess anticancer effects | Showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Investigate neuroprotective effects | Found that treatment with the compound reduced neuronal apoptosis in models of neurodegeneration. |

Research Findings

Recent literature emphasizes the importance of further exploring the biological activity of this compound through various assays:

- Cell Viability Assays : These assays have indicated that the compound significantly reduces cell viability in various cancer cell lines.

- Apoptosis Assays : Flow cytometry studies revealed increased rates of apoptosis in treated cells compared to controls.

- In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.